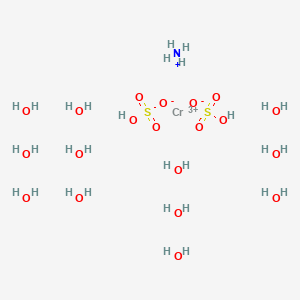

![molecular formula C22H23N2O4S- B1148463 tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate CAS No. 1209492-90-9](/img/structure/B1148463.png)

tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives, including those similar to the compound , typically involves strategies such as the reaction of aldehydes with tert-butyl N-hydroxycarbamate in specific conditions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture. These compounds behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, demonstrating their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is crucial for understanding their reactivity and properties. Unfortunately, specific details regarding the molecular structure analysis of the title compound were not found in the available literature. However, molecular structure analysis often involves techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry to elucidate the arrangement of atoms within the molecule.

Chemical Reactions and Properties

The chemical reactions of tert-butyl carbamate derivatives, including reactions with organometallics and other transformations, indicate their versatility as synthetic intermediates. For example, the reaction of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates with organometallic compounds to produce N-(Boc)hydroxylamines showcases the compound's reactivity (Guinchard, Vallée, & Denis, 2005).

Applications De Recherche Scientifique

Catalytic Reactions

Tert-Butyl carbamates, including variants similar to tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate, have applications in catalytic reactions. One example is in the Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids to in situ Generated N‐Boc Arylimines (Storgaard & Ellman, 2009).

Polymer Synthesis and Properties

These compounds are used in the synthesis and modification of polymers. For instance, monomeric antioxidants with tert-butyl carbamate groups have been developed, demonstrating stabilizing effects against thermal oxidation and the capability to copolymerize with vinyl monomers (Pan, Liu & Lau, 1998). Another study synthesized antioxidants with higher molecular weight using similar compounds, which enhanced their thermal stability and effectiveness in protecting polymers like polypropylene against thermal oxidation (Pan, Liu & Lau, 1998).

Intermediate in Drug Synthesis

Compounds like tert-Butyl carbamates are important intermediates in the synthesis of biologically active compounds. For example, a synthetic method was established for an important intermediate in the synthesis of osimertinib (AZD9291), a medication used in cancer treatment (Zhao et al., 2017).

Electronics and Materials Science

In electronics and materials science, these compounds contribute to the synthesis of donor–acceptor–donor type polymers for applications like solar cells. For instance, tert-butyl benzimidazole derivatives have been synthesized and studied for their electrochemical and optical properties in the context of organic solar cells (Ozelcaglayan et al., 2012).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate involves the reaction of 4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-amine with tert-butyl N-(chlorocarbonyl)carbamate, followed by the addition of iminodiacetic acid and triethylamine to form the final product.", "Starting Materials": [ "4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-amine", "tert-butyl N-(chlorocarbonyl)carbamate", "iminodiacetic acid", "triethylamine" ], "Reaction": [ "Step 1: Dissolve 4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-amine in dry dichloromethane.", "Step 2: Add tert-butyl N-(chlorocarbonyl)carbamate to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add iminodiacetic acid and triethylamine to the reaction mixture and stir for an additional 2 hours at room temperature.", "Step 4: Purify the product by column chromatography using a mixture of dichloromethane and methanol as the eluent.", "Step 5: Obtain the final product, tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate, as a white solid." ] } | |

Numéro CAS |

1209492-90-9 |

Formule moléculaire |

C22H23N2O4S- |

Poids moléculaire |

411.49402 |

Nom IUPAC |

tert-butyl N-[4-(2-hydroxy-1-phenylethoxy)-1-benzothiophene-2-carboximidoyl]carbamate |

InChI |

InChI=1S/C22H24N2O4S/c1-22(2,3)28-21(26)24-20(23)19-12-15-16(10-7-11-18(15)29-19)27-17(13-25)14-8-5-4-6-9-14/h4-12,17,25H,13H2,1-3H3,(H2,23,24,26) |

SMILES |

CC(C)(C)OC(=O)NC(=N)C1=CC2=C(C=CC=C2S1)OC(CO)C3=CC=CC=C3 |

Synonymes |

(E)-tert-butyl aMino(4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)MethylenecarbaMate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

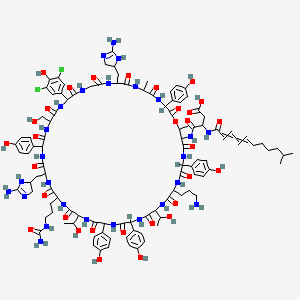

![(SP)-(-)-N-Methyl-N-[(1R,2S)-(2-hydroxy-1-methyl-2-phenyl)ethyl]amino-O-aniysylphenylphosphine](/img/structure/B1148403.png)